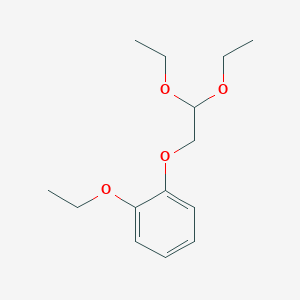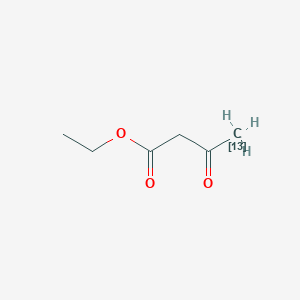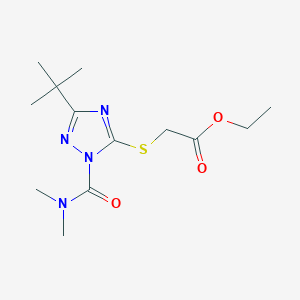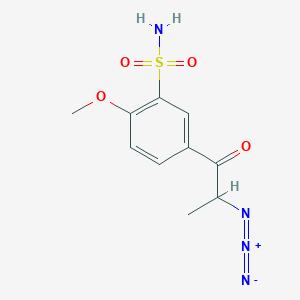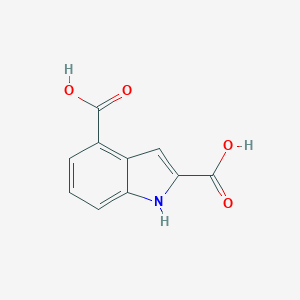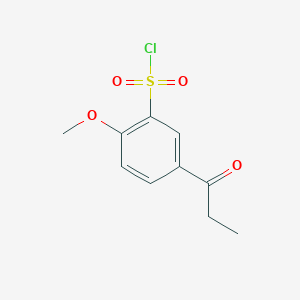![molecular formula C15H21NO5 B018750 3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈 CAS No. 7520-70-9](/img/structure/B18750.png)
3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈
描述
科学研究应用
3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . The inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and are well-distributed throughout the body .
Result of Action
The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .
未来方向
准备方法
The synthesis of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile involves several steps. One common method includes the reaction of 3,4,5-trimethoxyphenylacetate with appropriate reagents under controlled conditions. The process typically involves the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane, followed by the addition of EDCI.HCl under nitrogen protection . The reaction mixture is stirred and then subjected to various purification steps to obtain the final product.
化学反应分析
3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions: Reactions typically involve reagents such as dichloromethane, DMAP, and EDCI.HCl under controlled temperatures and inert atmospheres.
相似化合物的比较
3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
These compounds share the trimethoxyphenyl group but differ in their specific structures and applications, highlighting the unique properties of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile.
属性
IUPAC Name |
3,3-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEDBQYCETMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566523 | |
| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7520-70-9 | |
| Record name | α-(Dimethoxymethyl)-3,4,5-trimethoxybenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7520-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


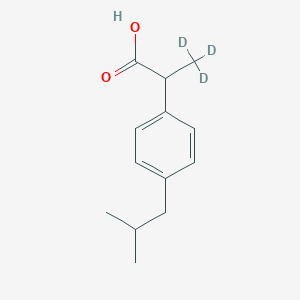
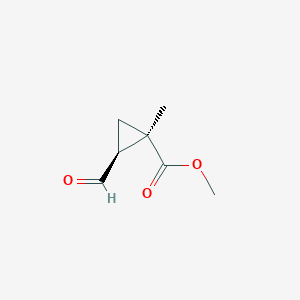
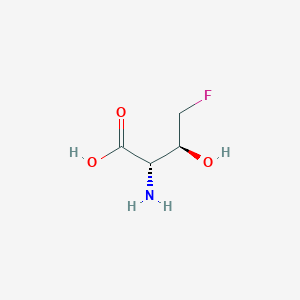
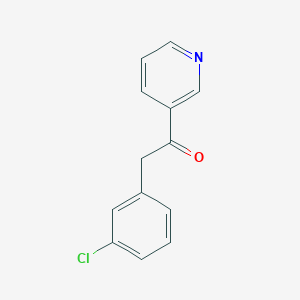
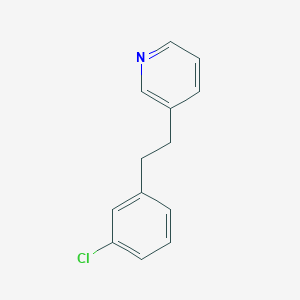
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)
